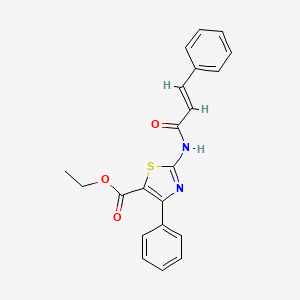

Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 2-amino-4-phenylthiazole-5-carboxylate” is a chemical compound with the molecular formula C12H12N2O2S . It is used as a building block in heterocyclic chemistry .

Molecular Structure Analysis

The molecular weight of “Ethyl 2-amino-4-phenylthiazole-5-carboxylate” is 248.30 .

Physical And Chemical Properties Analysis

“Ethyl 2-amino-4-phenylthiazole-5-carboxylate” is a solid at 20°C . It has a melting point of 168.0 to 173.0°C . It is soluble in dimethylformamide .

Aplicaciones Científicas De Investigación

Fluorescent Probes for Biothiol Detection

Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate derivatives have been utilized in the design of fluorescent probes for the detection of biothiols. Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe based on a derivative, NL-AC, for the sensitive and selective detection of biothiols in living cells, highlighting its potential in analytical chemistry and diagnostics (Wang et al., 2017).

Antimicrobial Studies

A study by Desai et al. (2019) focused on synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrating antimicrobial activities against various bacterial and fungal strains. The study underscores the compound's relevance in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Antitumor Activity

El-Subbagh et al. (1999) synthesized new analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, showing significant in vitro antitumor activity against human tumor cell lines. This suggests the compound's potential as a scaffold for developing anticancer drugs (El-Subbagh, Abadi, & Lehmann, 1999).

Synthesis of Tetrahydropyridines

Zhu et al. (2003) reported an innovative annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, catalyzed by an organic phosphine, to create ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process showcases the versatility of this compound derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

Mecanismo De Acción

Target of action

Thiazole derivatives, such as Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets of this compound would depend on the specific biological activity it exhibits.

Propiedades

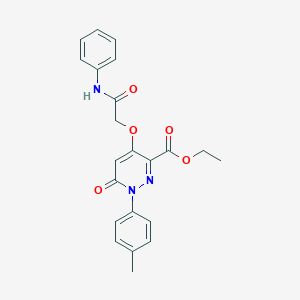

IUPAC Name |

ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-2-26-20(25)19-18(16-11-7-4-8-12-16)23-21(27-19)22-17(24)14-13-15-9-5-3-6-10-15/h3-14H,2H2,1H3,(H,22,23,24)/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBVAJMBMRHORJ-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2538221.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)

![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)